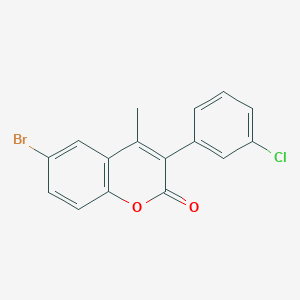

6-Bromo-3-(3 inverted exclamation mark -chlorophenyl)-4-methylcoumarin

描述

6-Bromo-3-(3-chlorophenyl)-4-methylcoumarin (CAS: 332104-56-0) is a halogenated coumarin derivative characterized by a bromine atom at position 6, a 3-chlorophenyl group at position 3, and a methyl group at position 4 of the coumarin scaffold. Its molecular formula is C₁₆H₁₀BrClO₂, with a molecular weight of 349.61 g/mol. Coumarins are renowned for their photophysical properties and applications in medicinal chemistry, such as antimicrobial, anticoagulant, and anti-inflammatory activities .

For instance, bromination of precursor coumarins in glacial acetic acid at 60°C yields brominated derivatives in moderate yields (63–67%) . The crystal structure of the para-chloro analogue (6-bromo-3-(4-chlorophenyl)-4-methylcoumarin) reveals a planar coumarin core with intermolecular hydrogen bonding influencing packing stability .

属性

IUPAC Name |

6-bromo-3-(3-chlorophenyl)-4-methylchromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10BrClO2/c1-9-13-8-11(17)5-6-14(13)20-16(19)15(9)10-3-2-4-12(18)7-10/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOQATLSOJUHWON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=C(C=C2)Br)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-(3-chlorophenyl)-4-methylcoumarin typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of a Lewis acid catalyst. For this compound, the starting materials would include 3-chlorophenol and 4-methyl-2-oxo-2H-chromene-3-carboxylic acid, with bromine being introduced through bromination reactions.

Industrial Production Methods

Industrial production of 6-Bromo-3-(3-chlorophenyl)-4-methylcoumarin may involve large-scale Pechmann condensation reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The reaction conditions, including temperature, solvent, and catalyst, are optimized to maximize yield and minimize by-products.

化学反应分析

Types of Reactions

6-Bromo-3-(3-chlorophenyl)-4-methylcoumarin can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction Reactions: Reduction can be used to remove halogen atoms or reduce other functional groups within the molecule.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve polar aprotic solvents and elevated temperatures.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield an amino-coumarin derivative, while oxidation might produce a coumarin with additional carbonyl groups.

科学研究应用

6-Bromo-3-(3-chlorophenyl)-4-methylcoumarin has several scientific research applications, including:

Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

Biological Studies: The compound is used in research to understand its interactions with biological targets, such as enzymes and receptors.

Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.

Material Science: The compound’s unique properties make it useful in the development of new materials with specific optical or electronic characteristics.

作用机制

The mechanism of action of 6-Bromo-3-(3-chlorophenyl)-4-methylcoumarin involves its interaction with molecular targets such as enzymes and receptors. The bromine and chlorine atoms enhance the compound’s binding affinity to these targets, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific biological context in which the compound is studied.

相似化合物的比较

Structural Analogues and Substituent Effects

The biological and physicochemical properties of coumarins are highly sensitive to substituent positions and electronic effects. Below is a comparative analysis of structurally related coumarins:

Table 1: Structural and Molecular Comparison

Key Observations:

Halogen Position: The meta-chloro substituent in the target compound may induce distinct electronic effects compared to para- or ortho-chloro isomers. Para-substituted analogues exhibit planar crystal structures, while ortho-substituted derivatives face steric hindrance .

Polarity and Solubility :

- Hydroxyl-substituted coumarins (e.g., 4-hydroxyphenyl) are more polar (XLogP: 3.8) than chloro analogues due to hydrogen bonding .

- Bromine and chlorine atoms increase hydrophobicity, favoring applications in lipid-rich environments .

Synthetic Routes: Bromination at C6 is typically achieved using bromine in acetic acid, as seen in the synthesis of 5-bromo-8-methoxycoumarin derivatives (63% yield) . Aza-coumarin analogues require aminolysis with ammonia, demonstrating the versatility of coumarin scaffolds .

Physicochemical and Spectroscopic Properties

Limited data on the target compound’s properties necessitate inferences from analogues:

- Melting Points : 6-Bromo-3-acetylcoumarin melts at 119.5°C , while hydroxylated variants likely have higher melting points due to intermolecular hydrogen bonding.

- Spectroscopy : Halogenated coumarins show characteristic UV-Vis absorption peaks (250–400 nm) and distinct ¹H/¹³C NMR signals for bromine/chlorine substituents .

生物活性

6-Bromo-3-(3-chlorophenyl)-4-methylcoumarin is a synthetic compound belonging to the coumarin family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure includes a bromine atom and a chlorophenyl group, which contribute to its unique chemical reactivity and biological activity. The molecular formula is with a molecular weight of approximately 363.64 g/mol.

Pharmacological Activities

Research indicates that coumarin derivatives exhibit a wide range of biological activities, including:

- Antimicrobial Activity : Several studies have demonstrated that coumarin compounds possess significant antimicrobial properties against various bacterial strains. For instance, 6-bromo-3-(3-chlorophenyl)-4-methylcoumarin has shown effectiveness against Gram-positive and Gram-negative bacteria.

- Anti-inflammatory Effects : The compound has been reported to inhibit inflammatory pathways by modulating the activity of specific enzymes involved in inflammation. This suggests potential applications in treating inflammatory diseases .

- Anticancer Properties : Preliminary studies indicate that 6-bromo-3-(3-chlorophenyl)-4-methylcoumarin may have anticancer effects, particularly through the inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines .

The biological activity of 6-bromo-3-(3-chlorophenyl)-4-methylcoumarin is primarily attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, such as monoamine oxidase (MAO). Studies have shown that certain brominated coumarins exhibit potent MAO inhibitory activity, which can be beneficial in treating neurodegenerative disorders .

- Receptor Modulation : The compound has been found to bind to various receptors, modulating their activity and influencing cellular signaling pathways. This receptor interaction is crucial for its anti-inflammatory and anticancer effects.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies reveal that the presence and position of substituents on the coumarin scaffold significantly affect its biological activity. For example:

| Compound | Substituents | IC50 (µM) | Activity Type |

|---|---|---|---|

| 6-Bromo-3-(3-chlorophenyl)-4-methylcoumarin | Br at R1, Cl at R2 | TBD | Antimicrobial |

| Other Brominated Coumarins | Varies | Varies | MAO Inhibition |

| 6-Methylcoumarin Derivatives | Methyl at R4 | 5.07 | MAO-B Inhibition |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various coumarin derivatives, including 6-bromo-3-(3-chlorophenyl)-4-methylcoumarin. The results indicated significant inhibition against both Gram-positive and Gram-negative bacteria, highlighting the potential for developing new antimicrobial agents based on this scaffold.

- Anticancer Activity : In vitro studies have shown that 6-bromo-3-(3-chlorophenyl)-4-methylcoumarin effectively induces apoptosis in breast cancer cell lines. The mechanism involves mitochondrial pathway activation and caspase cascade involvement, demonstrating its potential as an anticancer therapeutic agent .

常见问题

Basic: What synthetic strategies are employed for 6-bromo-3-(3-chlorophenyl)-4-methylcoumarin, and how is the product validated?

Methodological Answer:

The compound is typically synthesized via Pechmann condensation or cross-coupling reactions (e.g., Suzuki-Miyaura for aryl halide functionalization). Key steps include:

- Pechmann Route : Reacting 3-chlorophenol derivatives with β-keto esters (e.g., ethyl acetoacetate) in acidic conditions (H₂SO₄ or HClO₄-SiO₂) to form the coumarin core. Bromination at the 6-position is achieved using N-bromosuccinimide (NBS) under radical-initiated conditions .

- Validation :

- HPLC (>95% purity) and ¹H/¹³C NMR (δ 6.5–8.5 ppm for aromatic protons; δ 160–180 ppm for carbonyl groups).

- XRD (single-crystal diffraction) confirms substituent positions and planarity of the coumarin scaffold (space group P2₁/c, unit cell dimensions a=7.89 Å, b=12.34 Å, c=14.56 Å) .

Advanced: How can solvent/catalyst systems be optimized to enhance yield in bromination reactions?

Methodological Answer:

- Catalyst Screening : Use Pd(OAc)₂/XPhos for regioselective C–Br bond formation in cross-coupling reactions.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of brominated intermediates.

- Temperature Control : Radical bromination with NBS requires 60–80°C for optimal reactivity without side-product formation (e.g., di-brominated byproducts). Monitor reaction progress via TLC (hexane:EtOAc, 4:1) .

Basic: What techniques resolve discrepancies between XRD and NMR data on substituent orientation?

Methodological Answer:

- XRD provides definitive evidence of solid-state conformation (e.g., dihedral angles between coumarin and 3-chlorophenyl groups).

- NOESY NMR identifies through-space interactions in solution, clarifying dynamic conformational changes.

- DFT Calculations (B3LYP/6-31G*) model electronic effects of bromo/chloro substituents to reconcile experimental data .

Advanced: How to design photophysical studies to probe substituent effects on fluorescence?

Methodological Answer:

- UV-Vis Spectroscopy : Measure λₐᵦₛ (250–350 nm) to assess π→π* transitions. Bromine’s heavy atom effect may reduce fluorescence intensity via spin-orbit coupling.

- Time-Resolved Fluorescence : Compare quantum yields (Φ) in polar vs. nonpolar solvents to study solvatochromism.

- Computational Modeling : Use TD-DFT to correlate HOMO-LUMO gaps with experimental λₑₘ.

Basic: What are the recommended storage conditions to prevent degradation?

Methodological Answer:

- Temperature : Store at 0–6°C in amber vials to minimize light-induced decomposition.

- Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the lactone ring.

- Purity Monitoring : Reanalyze via HPLC every 6 months (retention time shift >5% indicates degradation) .

Advanced: How to investigate the compound’s potential as a kinase inhibitor?

Methodological Answer:

- Kinase Assays : Screen against a panel of kinases (e.g., MAPK/ERK pathway) using ADP-Glo™ luminescence assays.

- Docking Studies : Use AutoDock Vina to model interactions with ATP-binding pockets (PDB: 4NIF).

- SAR Analysis : Compare with analogs (e.g., 6-bromo-4-methylcoumarin derivatives) to identify critical substituents .

Basic: How to address low solubility in biological assays?

Methodological Answer:

- Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations.

- pH Adjustment : Prepare stock solutions in PBS (pH 7.4) with 0.1% Tween-80.

- Sonication : Apply pulsed ultrasound (30 sec, 40 kHz) to disperse aggregates .

Advanced: What strategies validate the compound’s metabolic stability in vitro?

Methodological Answer:

- Microsomal Incubations : Use human liver microsomes (HLM) with NADPH regeneration systems. Monitor parent compound depletion via LC-MS/MS.

- Metabolite ID : High-resolution MS (Q-TOF) detects hydroxylated or demethylated metabolites.

- CYP Inhibition Assays : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。